molecular formula C6H10N4 B13285688 3-(Hydrazinylmethyl)-6-methylpyridazine

3-(Hydrazinylmethyl)-6-methylpyridazine

Cat. No.: B13285688
M. Wt: 138.17 g/mol
InChI Key: BMNAQPNYXUNQLR-UHFFFAOYSA-N
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Description

3-(Hydrazinylmethyl)-6-methylpyridazine is a heterocyclic compound that features a pyridazine ring substituted with a hydrazinylmethyl group at the 3-position and a methyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydrazinylmethyl)-6-methylpyridazine typically involves the reaction of 6-methylpyridazine-3-carbaldehyde with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently cyclizes to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Hydrazinylmethyl)-6-methylpyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Studied for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-(Hydrazinylmethyl)-6-methylpyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The compound may also interact with DNA or RNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Hydrazinylmethyl)-6-methylpyridazine is unique due to the presence of both a hydrazinylmethyl group and a methyl group on the pyridazine ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

(6-methylpyridazin-3-yl)methylhydrazine

InChI

InChI=1S/C6H10N4/c1-5-2-3-6(4-8-7)10-9-5/h2-3,8H,4,7H2,1H3

InChI Key

BMNAQPNYXUNQLR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)CNN

Origin of Product

United States

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